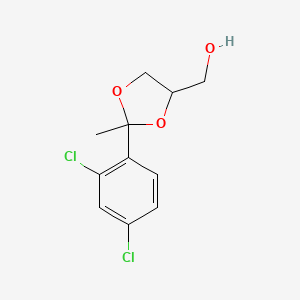

(2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolan-4-yl)methanol

Descripción

rac-cis-2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane-4-methanol is a chemical compound known for its unique structure and properties It is characterized by the presence of a dioxolane ring, a dichlorophenyl group, and a methanol moiety

Propiedades

IUPAC Name |

[2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O3/c1-11(15-6-8(5-14)16-11)9-3-2-7(12)4-10(9)13/h2-4,8,14H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZUBQHKYXWWNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CO)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rac-cis-2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane-4-methanol typically involves the reaction of 2,4-dichlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then subjected to further reactions to introduce the methyl and methanol groups. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

rac-cis-2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide or ammonia can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolane-4-carboxylic acid, while substitution reactions can produce derivatives with various functional groups replacing the chlorine atoms.

Aplicaciones Científicas De Investigación

rac-cis-2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane-4-methanol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of rac-cis-2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its dichlorophenyl group can interact with hydrophobic pockets in proteins, while the dioxolane ring can form hydrogen bonds with active site residues. These interactions can lead to changes in the biological activity of the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

- **rac-cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate

- **2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane-4-carboxylic acid

- **2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane-4-amine

Uniqueness

rac-cis-2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolane-4-methanol is unique due to its specific combination of functional groups and stereochemistry This uniqueness imparts distinct reactivity and biological activity compared to similar compounds

Actividad Biológica

The compound (2-(2,4-Dichlorophenyl)-2-methyl-1,3-dioxolan-4-yl)methanol , also known as Dioxolanol , is a derivative of dioxolane with potential applications in pharmaceuticals and agrochemicals. Its unique structure, characterized by the presence of a dichlorophenyl group and a dioxolane ring, suggests various biological activities that warrant investigation.

- Molecular Formula : C10H10Cl2O3

- Molecular Weight : 249.09 g/mol

- CAS Number : 2396417-45-9

Biological Activity Overview

Research indicates that Dioxolanol exhibits antifungal and antibacterial properties. Its mechanism of action is believed to involve the disruption of cellular membranes and inhibition of enzyme activity in microbial cells.

Antifungal Activity

Dioxolanol has shown effectiveness against various fungal strains, particularly those resistant to conventional antifungals. In vitro studies have demonstrated its ability to inhibit the growth of Candida species and dermatophytes.

Antibacterial Activity

The compound also displays significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported its efficacy against Staphylococcus aureus and Escherichia coli, suggesting that it could be a candidate for developing new antimicrobial agents.

Case Study: Antifungal Efficacy

A recent study evaluated the antifungal activity of Dioxolanol against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating strong antifungal potential compared to standard treatments like fluconazole.

| Fungal Strain | MIC (µg/mL) | Standard Treatment |

|---|---|---|

| Candida albicans | 32 | Fluconazole (64) |

| Aspergillus niger | 64 | Itraconazole (128) |

Case Study: Antibacterial Efficacy

In another study assessing antibacterial properties, Dioxolanol was tested against various bacterial strains. The results indicated that it had an MIC of 16 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent.

| Bacterial Strain | MIC (µg/mL) | Standard Treatment |

|---|---|---|

| Staphylococcus aureus | 16 | Methicillin (32) |

| Escherichia coli | 32 | Ciprofloxacin (64) |

The biological activity of Dioxolanol can be attributed to its interaction with cell membranes and essential metabolic pathways in microorganisms. It is hypothesized that the compound disrupts lipid bilayers, leading to increased permeability and cell lysis.

Toxicological Profile

While Dioxolanol demonstrates promising biological activity, its safety profile is crucial for further development. Preliminary toxicity studies indicate low cytotoxicity in mammalian cell lines, but comprehensive toxicological assessments are necessary before clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.